molecular formula C10H14N2O B1374201 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one CAS No. 1478644-17-5

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1374201
CAS No.: 1478644-17-5
M. Wt: 178.23 g/mol
InChI Key: ICYLICCLMBUEIJ-UHFFFAOYSA-N
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Description

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridinone core with an amino group at the 5-position and a cyclobutylmethyl substituent at the 1-position. Its structural complexity and functional groups make it a valuable target for synthetic chemists and researchers.

Scientific Research Applications

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one, commonly known as 5-Amino-1MQ, is the enzyme called nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that is primarily expressed in the liver and catalyzes the transfer of a methyl group from the cofactor S- (5′-adenosyl)-L-methionine (SAM) to other substrates .

Mode of Action

5-Amino-1MQ acts as an NNMT inhibitor . By inhibiting NNMT, 5-Amino-1MQ can increase fat metabolism, thus reversing diet-induced obesity and inducing weight loss . It has also been proven to increase the levels of nicotinamide adenine dinucleotide (NAD+), which plays an essential role in cellular metabolism in adipose tissue .

Biochemical Pathways

In obesity and other chronic metabolic conditions like type II diabetes mellitus, the expression of NNMT is elevated . NNMT is said to play a role in slowing down fat metabolism . Thus by inhibition of this enzyme, 5-Amino-1MQ can burn fat and thereby aid in weight loss . Increased levels of NAD+ will increase metabolic rate and will cause fat cells to shrink in size .

Pharmacokinetics

As a peptide, 5-Amino-1MQ is efficiently and safely metabolized like any amino acid sourced through diet . It poses no health risk, except in excessively large dosages .

Result of Action

The inhibition of NNMT by 5-Amino-1MQ leads to significant weight loss, decreased fat mass and fat cell (adipocyte) size, and lower plasma cholesterol and glucose levels . It also appears to activate stem cells and boost skeletal muscle regeneration potential .

Action Environment

Changes in metabolism make it difficult to control or reverse excess weight and obesity . Many people suffering from severe obesity may find hope in 5-Amino-1MQ . The alterations have an impact on the body’s ability to burn fat for energy . As a result, losing weight over time, regardless of your diet or exercise level, may be more difficult . Age-related damage can stymie this process over time .

Biochemical Analysis

Biochemical Properties

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes, including nicotinamide N-methyltransferase (NNMT) and ornithine decarboxylase (ODC). The interaction with NNMT is particularly noteworthy as it inhibits the enzyme’s activity, leading to alterations in metabolic pathways related to nicotinamide metabolism . Additionally, this compound has been shown to influence the activity of ODC, which is involved in polyamine biosynthesis . These interactions highlight the compound’s potential in regulating metabolic processes and enzyme functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the SIRT1 pathway . By activating SIRT1, this compound promotes mitochondrial biogenesis and enhances energy production within cells . Furthermore, this compound affects gene expression by modulating the methylation status of histones and DNA, leading to changes in cellular metabolism and function . These cellular effects underscore the compound’s potential in therapeutic applications for metabolic disorders and other health conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of NNMT, which alters the methylation status of nicotinamide and other substrates . This inhibition leads to increased levels of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism . Additionally, this compound interacts with ODC, affecting polyamine biosynthesis and cellular proliferation . These molecular interactions highlight the compound’s potential in modulating metabolic pathways and enzyme activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its effects on cellular function, including sustained activation of the SIRT1 pathway and enhanced mitochondrial biogenesis . These findings suggest that the compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic efficiency and promote weight loss in diet-induced obese mice . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism and polyamine biosynthesis . The compound’s inhibition of NNMT leads to increased levels of NAD+, which plays a crucial role in cellular energy metabolism . Additionally, the interaction with ODC affects the biosynthesis of polyamines, which are essential for cell growth and proliferation . These metabolic interactions underscore the compound’s potential in modulating key biochemical pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to localize primarily in the cytoplasm, where it interacts with enzymes such as NNMT and ODC . Additionally, this compound can accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its metabolic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with key enzymes and biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions within the cytoplasm are crucial for the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step procedures. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the cyclobutylmethyl substituent. Key steps may include:

    Cyclization reactions: to form the pyridinone ring.

    Amination reactions: to introduce the amino group.

    Alkylation reactions: to attach the cyclobutylmethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: for substitution reactions, including alkyl halides and acyl chlorides.

Major Products:

    Nitro derivatives: from oxidation.

    Dihydropyridine derivatives: from reduction.

    Substituted pyridinones: from nucleophilic substitution.

Comparison with Similar Compounds

    5-Amino-1-methylquinolinium: Shares the amino group and pyridinone core but differs in the substituent at the 1-position.

    5-Amino-pyrazoles: Similar in having an amino group but with a different heterocyclic core.

    Pyrazolo[4,3-b]pyridine derivatives: Structurally related with potential pharmacological properties.

Uniqueness: 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one stands out due to its specific combination of functional groups and substituents, which confer unique chemical reactivity and biological activity. Its cyclobutylmethyl group provides steric hindrance and influences the compound’s interaction with molecular targets.

Properties

IUPAC Name

5-amino-1-(cyclobutylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-4-5-10(13)12(7-9)6-8-2-1-3-8/h4-5,7-8H,1-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYLICCLMBUEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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